molecular formula C22H29N3O2 B6636659 (2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone

(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone

Cat. No. B6636659
M. Wt: 367.5 g/mol
InChI Key: LLMQJELJOQMDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone, commonly known as EPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. EPPM is a small molecule that belongs to the class of piperidine derivatives and has a pyridine ring structure.

Mechanism of Action

The mechanism of action of EPPM involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell growth and survival, and its overexpression has been linked to the development and progression of cancer. EPPM inhibits AKT by binding to its active site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
EPPM has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. EPPM has also been shown to reduce the expression of several proteins involved in cancer progression, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One of the advantages of using EPPM in lab experiments is its high potency and specificity for AKT inhibition. EPPM has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of using EPPM in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

Future research on EPPM could focus on optimizing its synthesis method to improve yield and purity. Studies could also investigate the efficacy of EPPM in vivo and its potential as a therapeutic agent for cancer treatment. Additionally, research could explore the use of EPPM in combination with other cancer therapies to enhance its anti-tumor activity.

Synthesis Methods

The synthesis of EPPM involves a multi-step process that begins with the reaction of 2-ethylpiperidine with 4-methoxyphenylethylamine. The resulting product is then reacted with 4-bromo-2-chloropyridine to form the final EPPM product. The synthesis of EPPM has been optimized to yield high purity and high yield.

Scientific Research Applications

EPPM has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that EPPM exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. EPPM has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-3-19-6-4-5-15-25(19)22(26)18-12-14-24-21(16-18)23-13-11-17-7-9-20(27-2)10-8-17/h7-10,12,14,16,19H,3-6,11,13,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMQJELJOQMDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=NC=C2)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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